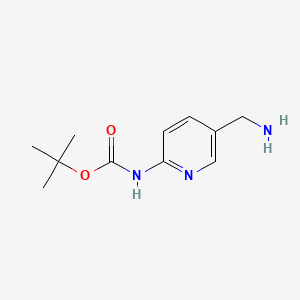

2-(Boc-amino)-5-(aminomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQTVPEIMTXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940193 | |

| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187237-37-2 | |

| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-amino)-5-(aminomethyl)pyridine, with the CAS number 187237-37-2, is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridine core, a Boc-protected amine at the 2-position, and a primary aminomethyl group at the 5-position. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an important intermediate in the synthesis of complex molecules, including kinase inhibitors, receptor modulators, and various therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for the 2-amino group, enabling reactions at the more nucleophilic 5-(aminomethyl) position. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical methods for its characterization, and its applications in drug development workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 187237-37-2 |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.28 g/mol |

| IUPAC Name | tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate |

| Synonyms | 5-Aminomethyl-2-(Boc-amino)pyridine, tert-Butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥95% |

| Boiling Point | 321.4 °C at 760 mmHg |

| Density | 1.164 g/cm³ |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-cyanopyridine. The first step involves the protection of the 2-amino group with a Boc group, followed by the reduction of the 5-cyano group to the corresponding aminomethyl group.

Experimental Protocols

Step 1: Synthesis of tert-butyl (5-cyanopyridin-2-yl)carbamate

This step involves the selective protection of the 2-amino group of 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate ((Boc)₂O).

-

Materials:

-

2-Amino-5-cyanopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

Dissolve 2-amino-5-cyanopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., 1.5 equivalents of TEA) to the solution.

-

Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-cyanopyridin-2-yl)carbamate as a solid.

-

Step 2: Synthesis of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate

This step involves the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method.[1][2][3][4]

-

Materials:

-

tert-butyl (5-cyanopyridin-2-yl)carbamate

-

Raney® Nickel (as a slurry in water or ethanol)

-

Hydrogen gas (H₂)

-

Methanol or Ethanol as solvent

-

Ammonia (optional, to suppress secondary amine formation)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve tert-butyl (5-cyanopyridin-2-yl)carbamate in the chosen alcohol solvent.

-

Carefully add the Raney Nickel slurry to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

If desired, add a small amount of ammonia to the reaction mixture.

-

Seal the vessel and purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, keeping it wet at all times.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by crystallization or column chromatography to yield this compound as a solid.

-

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product. A reverse-phase C18 column is commonly used with a gradient elution system.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A typical gradient would be from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

Signals corresponding to the Boc group protons (a singlet at ~1.5 ppm).

-

A singlet for the aminomethyl (CH₂) protons.

-

Signals for the three aromatic protons on the pyridine ring.

-

A broad singlet for the NH proton of the carbamate.

-

A broad singlet for the NH₂ protons of the aminomethyl group.

-

-

¹³C NMR (predicted):

-

Signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon).

-

A signal for the aminomethyl carbon.

-

Signals for the carbons of the pyridine ring.

-

A signal for the carbonyl carbon of the carbamate (~153 ppm).

-

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its bifunctional nature allows it to act as a linker or a scaffold in the construction of complex molecules.

Role as a Bifunctional Linker

The presence of two distinct amino functionalities allows for orthogonal chemical modifications. The 5-(aminomethyl) group is a primary amine and is generally more nucleophilic than the Boc-protected 2-amino group. This difference in reactivity enables selective coupling reactions at the 5-position while the 2-position remains protected. After the initial coupling, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the 2-amino group for a subsequent reaction. This step-wise approach is highly valuable in the synthesis of:

-

PROTACs (Proteolysis Targeting Chimeras): Where one end of the molecule binds to a target protein and the other to an E3 ligase.

-

Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to an antibody.[]

-

Combinatorial Libraries: For high-throughput screening to identify new drug leads.[7][8]

Use in Solid-Phase Synthesis

The aminomethyl group can be used to attach the molecule to a solid support, allowing for the subsequent construction of a larger molecule through solid-phase synthesis (SPS). The Boc-protected amine can then be deprotected and elongated. This is a common strategy in the generation of peptide and small molecule libraries for drug screening.

Scaffold for Bioactive Molecules

The substituted pyridine core is a common motif in many biologically active compounds. This compound can serve as a starting material for the synthesis of molecules targeting a variety of biological targets, including:

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many ATP-competitive kinase inhibitors.

-

GPCR Ligands: The functional groups can be elaborated to interact with G-protein coupled receptors.

-

Enzyme Inhibitors: The molecule can be modified to fit into the active site of various enzymes.

Conclusion

This compound is a strategically important building block for researchers in the pharmaceutical and life sciences. Its well-defined structure and the orthogonal reactivity of its functional groups provide a reliable platform for the synthesis of complex and diverse molecular architectures. The synthetic and analytical methods outlined in this guide offer a framework for its preparation and characterization, while the described applications highlight its significance in the ongoing quest for novel therapeutics. As drug discovery continues to move towards more complex and targeted molecules, the utility of such versatile intermediates is expected to grow.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 3. m.youtube.com [m.youtube.com]

- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imperial.ac.uk [imperial.ac.uk]

An In-depth Technical Guide to tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a bifunctional molecule belonging to the pyridine and carbamate families. Its structure, featuring a reactive primary amine and a protected amine on a pyridine scaffold, makes it a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical and physical properties, available experimental data, and potential applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is presented below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 132-134 °C | [2] |

| Boiling Point (Predicted) | 321.4 ± 32.0 °C | [2] |

| pKa (Predicted) | 12.38 ± 0.70 | [2] |

| XlogP (Predicted) | 0.6 | [3] |

| Appearance | Off-white solid (based on related compounds) | [4] |

| Solubility | Insoluble in water.[4] Solubility in other common organic solvents has not been experimentally determined. | [4] |

Structure:

-

IUPAC Name: tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate[3]

-

SMILES: CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN[3]

-

InChI Key: DFLQTVPEIMTXSZ-UHFFFAOYSA-N[3]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

tert-butyl group: A sharp singlet around 1.5 ppm, integrating to 9 protons.

-

Aminomethyl group (CH₂): A singlet or a broad singlet for the methylene protons adjacent to the primary amine, expected in the range of 3.8-4.0 ppm. The protons of the NH₂ group itself would likely appear as a broad singlet.

-

Pyridine ring protons: A set of signals in the aromatic region (typically 7.0-8.5 ppm), exhibiting characteristic splitting patterns (doublets and a doublet of doublets) corresponding to the substitution pattern of the pyridine ring.

-

Carbamate NH: A broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

tert-butyl group: A signal for the quaternary carbon around 80 ppm and a signal for the methyl carbons around 28 ppm.

-

Aminomethyl group (CH₂): A signal in the range of 40-50 ppm.

-

Pyridine ring carbons: Five distinct signals in the aromatic region (approximately 110-160 ppm).

-

Carbamate carbonyl carbon: A signal in the downfield region, typically around 155 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and the carbamate N-H.

-

C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretching (carbamate): A strong absorption band around 1700-1720 cm⁻¹.

-

C=N and C=C stretching (pyridine ring): Absorptions in the 1500-1600 cm⁻¹ region.

-

N-H bending: A band around 1600 cm⁻¹.

Mass Spectrometry (Predicted):

-

[M+H]⁺: The protonated molecule would be expected at m/z 224.1394.[3]

-

Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group (C₄H₉) or the entire tert-butoxycarbonyl group (Boc).

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate are not currently available. However, general synthetic strategies and analytical methods for similar compounds can be adapted.

Synthesis

A plausible synthetic route, based on the synthesis of related pyridine derivatives, is outlined below. This should be considered a general guideline, and optimization would be necessary.

Reaction Scheme:

A potential synthetic workflow.

Step 1: Protection of the 2-amino group

-

Reactants: 5-cyanopyridin-2-amine, di-tert-butyl dicarbonate (Boc₂O), and a suitable base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: To a solution of 5-cyanopyridin-2-amine in the chosen solvent, the base is added, followed by the slow addition of Boc₂O. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude tert-butyl (5-cyanopyridin-2-yl)carbamate. Purification can be achieved by column chromatography.

Step 2: Reduction of the nitrile group

-

Reactant: tert-butyl (5-cyanopyridin-2-yl)carbamate.

-

Reducing agent: Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical to avoid the deprotection of the Boc group.

-

Solvent: A suitable solvent for the chosen reduction method (e.g., methanol or ethanol for catalytic hydrogenation, or THF/ether for LiAlH₄).

-

Procedure: The protected intermediate is subjected to the reduction conditions. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere. For LiAlH₄ reduction, the reagent is added cautiously to a solution of the starting material at a low temperature.

-

Work-up: The work-up procedure depends on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For LiAlH₄, the reaction is carefully quenched with water and a base, followed by extraction with an organic solvent. The final product is then purified, typically by column chromatography.

Analytical Methods

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, would be a suitable starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups.

Biological Activity and Mechanism of Action

As of the date of this document, there is no publicly available information on the specific biological activities, mechanism of action, or involvement in any signaling pathways of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate.

However, the structural motifs present in this molecule suggest potential areas of interest for researchers:

-

Pyridine Ring: The pyridine nucleus is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.

-

Carbamate Group: Carbamates are known to act as enzyme inhibitors, particularly cholinesterase inhibitors, and are found in various therapeutic agents.[2] The Boc-protecting group is generally considered to be a temporary modification to mask the reactivity of an amine during synthesis, but its presence can influence the physicochemical properties and biological interactions of the molecule.

-

Primary Amine: The free aminomethyl group provides a handle for further chemical modification, allowing for the attachment of various pharmacophores or linkers for targeted drug delivery.

Given its structure, this compound is primarily of interest as an intermediate for the synthesis of more complex molecules with potential therapeutic applications. Researchers may use it to explore new chemical space around known pharmacophores by incorporating the 2-amino-5-(aminomethyl)pyridine scaffold.

Safety and Handling

Specific safety data for tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some sources suggest it may be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a valuable chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. While there is a significant lack of publicly available experimental data regarding its detailed properties, biological activity, and specific handling protocols, its structural features suggest it is a promising building block for medicinal chemists. Further research is warranted to fully characterize this compound and explore its potential in various therapeutic areas. Researchers working with this compound should proceed with appropriate caution and perform thorough analytical characterization.

References

- 1. tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate | CAS:654679-12-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. PubChemLite - Tert-butyl n-[5-(aminomethyl)pyridin-2-yl]carbamate (C11H17N3O2) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of Boc-Protected Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-amino)-5-(aminomethyl)pyridine is a bifunctional molecule of interest in medicinal chemistry and drug development. The presence of a Boc-protected amine and a primary aminomethyl group on a pyridine scaffold makes it a versatile building block for the synthesis of more complex molecules. Proper characterization of such compounds is critical to ensure purity and confirm identity. This guide provides an overview of the expected spectral data and the methodologies used for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for the analogous compound, tert-butyl (pyridin-2-ylmethyl)carbamate.

Table 1: ¹H NMR Spectral Data of tert-butyl (pyridin-2-ylmethyl)carbamate [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.52 | s | - | 1H | Pyridine H-6 |

| 7.65 | d | 8 | 1H | Pyridine H-4 |

| 7.27 | d | 4 | 1H | Pyridine H-3 |

| 7.17 | d | 4 | 1H | Pyridine H-5 |

| 5.89 | bs | - | 1H | NH |

| 4.45 | s | - | 2H | CH₂ |

| 1.46 | s | - | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of tert-butyl (pyridin-2-ylmethyl)carbamate [1]

| Chemical Shift (δ) ppm | Assignment |

| 157.65 | C=O (carbamate) |

| 156.05 | Pyridine C-2 |

| 148.95 | Pyridine C-6 |

| 136.66 | Pyridine C-4 |

| 122.10 | Pyridine C-3 |

| 121.56 | Pyridine C-5 |

| 79.29 | C (CH₃)₃ |

| 45.68 | C H₂ |

| 28.34 | C(C H₃)₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While experimental data for this compound is unavailable, the expected masses for common adducts can be predicted.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₇N₃O₂)

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.1394 |

| [M+Na]⁺ | 246.1213 |

| [M+K]⁺ | 262.0952 |

M = Molecular Weight (223.28 g/mol )

Experimental Protocols

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a Boc-protected aminopyridine derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum of a small organic molecule using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Set the appropriate parameters for the ESI source, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Analysis:

-

Process the raw data to obtain the mass spectrum.

-

Identify the molecular ion peak and any other significant adducts.

-

Compare the experimentally measured mass to the calculated exact mass to confirm the elemental composition.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized organic compound.

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

References

An In-depth Technical Guide on the Physicochemical Properties of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate, a compound of interest in drug discovery and development. Due to the limited publicly available data on the specific solubility of this molecule, this document focuses on its known chemical and physical properties, predicted solubility characteristics based on its structural moieties, and general methodologies for its empirical determination. This guide is intended to serve as a foundational resource for researchers, enabling them to make informed decisions in experimental design and execution.

Introduction

tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a bifunctional molecule incorporating a pyridine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protected amine. This combination of features makes it a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules with potential therapeutic applications. The Boc protecting group is crucial for selectively masking one of the amine functionalities, allowing for controlled, stepwise synthetic transformations. Understanding the physicochemical properties of this compound, especially its solubility, is critical for its effective use in various research and development stages, including reaction condition optimization, purification, formulation, and biological screening.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃O₂ | --- |

| Molecular Weight | 223.27 g/mol | --- |

| CAS Number | 187237-37-2 | --- |

| Appearance | Off-white to white solid | General observation for similar compounds |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| pKa | Not reported | --- |

| LogP (Predicted) | ~1.2 - 1.5 | Cheminformatic prediction |

Table 1: Physicochemical Properties of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate

Solubility Profile: Predictions and Considerations

In the absence of direct experimental data, the solubility of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate can be inferred by analyzing its structural components: the aminopyridine core and the Boc-carbamate group.

-

Aminopyridine Core: The pyridine ring and the two amine groups contribute to the molecule's polarity and its ability to form hydrogen bonds. Aminopyridines, such as 2-aminopyridine and 4-aminopyridine, generally exhibit good solubility in water and other polar solvents like alcohols.[1][2] The solubility of 2-aminopyridine has been shown to increase with temperature in solvents like acetone, chloroform, and ethyl acetate.[3][4]

-

tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is a bulky, nonpolar moiety. Its presence significantly increases the lipophilicity of the molecule, which generally leads to a decrease in aqueous solubility compared to the parent, unprotected diamine. While the Boc group enhances solubility in nonpolar organic solvents, its influence on solubility in polar organic solvents can vary.

Expected Solubility:

-

Aqueous Solubility: The molecule is expected to have low to moderate aqueous solubility. The polar aminopyridine portion will contribute to water solubility, but the lipophilic Boc group will counteract this effect. The solubility is likely to be pH-dependent; protonation of the basic nitrogen atoms of the pyridine ring and the free amine at acidic pH would increase aqueous solubility.

-

Organic Solubility: The compound is anticipated to be soluble in a range of polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) is likely to be moderate. It is expected to have poor solubility in nonpolar solvents like hexanes and diethyl ether.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section outlines a general method that can be adapted for tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate.

Objective: To determine the solubility of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate in various solvents at a specified temperature.

Materials:

-

tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, DCM, ethyl acetate, acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Interpretation:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or µg/mL.

-

Logical Workflow for Solubility Assessment

The process of assessing the solubility of a compound like tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate can be visualized as a logical workflow.

Caption: Logical Workflow for Solubility Assessment.

Signaling Pathways and Experimental Workflows

A thorough search of scientific literature and databases did not reveal any specific signaling pathways that are directly modulated by tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate. This compound is primarily utilized as a synthetic intermediate. As such, its role is upstream of the biologically active molecules it is used to create. Therefore, a diagrammatic representation of a signaling pathway involving this specific compound cannot be provided at this time.

Conclusion

tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a key synthetic building block with physicochemical properties that are dictated by its composite structure. While quantitative solubility data is not currently available, a qualitative assessment based on its aminopyridine and Boc-carbamate functionalities suggests low to moderate aqueous solubility and good solubility in polar organic solvents. This guide provides a framework for researchers to empirically determine the solubility of this compound through a generalizable experimental protocol. The lack of data on its direct biological interactions precludes the description of any associated signaling pathways. Further experimental investigation is necessary to fully characterize the solubility profile and other physicochemical parameters of this compound, which will undoubtedly facilitate its broader application in drug discovery and development.

References

2-(Boc-amino)-5-(aminomethyl)pyridine chemical structure and IUPAC name

An In-depth Technical Guide on 2-(Boc-amino)-5-(aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of this compound, a key building block in medicinal chemistry and drug discovery.

Chemical Identity

IUPAC Name: tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate[1]

Synonyms: tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate[2][3][4]

Chemical Structure

The structure of this compound consists of a pyridine ring substituted at the 2-position with a Boc-amino group and at the 5-position with an aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines.

Molecular Formula: C₁₁H₁₇N₃O₂[1][2][3][4]

SMILES: CC(C)(C)OC(=O)NC1=NC=C(CN)C=C1[1][2][3]

Structural Representation

Caption: 2D representation of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 223.28 g/mol |

| CAS Number | 187237-37-2[2] |

| MDL Number | MFCD07781132[2] |

Note: The user's request for experimental protocols, signaling pathways, and extensive data tables is not applicable to the fundamental chemical information provided for this compound.

References

A Comprehensive Technical Guide to the Handling and Storage of 2-(Boc-amino)-5-(aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the best practices for the handling and storage of 2-(Boc-amino)-5-(aminomethyl)pyridine, a key building block in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets of structurally related aminopyridine derivatives and general laboratory safety protocols to ensure a high standard of safety and maintain compound integrity.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow powder.[1] The Boc (tert-butoxycarbonyl) protecting group on the amino function modulates its reactivity, making it a versatile intermediate in organic synthesis.[2]

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 187237-37-2 | [1][3][4][5] |

| Molecular Formula | C11H17N3O2 | [1][3][4] |

| Molecular Weight | 223.28 g/mol | [3][4] |

| Appearance | White to yellow solid/powder | [1][6] |

| Purity | ≥95% - 97% | [1][3] |

| Recommended Storage | Ambient temperatures to +4°C, under inert gas (Argon) | [4][7] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][7] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P362, P501 | [7] |

Safe Handling Protocols

Given its potential to cause skin, eye, and respiratory irritation, strict adherence to safety protocols is mandatory when handling this compound.[5][7] The following workflow outlines the essential steps for safe handling.

Caption: Experimental Workflow for Safe Handling.

Detailed Methodologies:

-

Review Safety Data Sheet (SDS): Before handling, thoroughly review the compound's SDS to understand its specific hazards and emergency procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[8][9]

-

Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Weighing and Transfer: Use a microbalance within the fume hood for accurate and contained weighing. Avoid generating dust. Use appropriate tools for transfer.

-

Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.

-

Waste Disposal: Dispose of contaminated materials and excess compound in a designated hazardous waste container in accordance with institutional and local regulations.[9]

Storage and Stability

Proper storage is crucial to maintain the stability and purity of this compound.

-

Temperature: Store the compound at ambient temperatures or refrigerated at +4°C for enhanced long-term stability.[7]

-

Atmosphere: To prevent degradation from atmospheric moisture and oxygen, it is recommended to store the compound under an inert atmosphere, such as argon.[4]

-

Container: Keep the compound in its original, tightly sealed container.

-

Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, and sources of ignition.[9]

The chemical stability of the Boc protecting group is generally good under neutral and basic conditions; however, it can be cleaved under acidic conditions.[2]

Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.

Caption: Decision-Making for Spill Response.

Exposure Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

This guide provides a framework for the safe handling and storage of this compound. Researchers should always consult the most recent Safety Data Sheet and their institution's specific safety guidelines before working with this or any other chemical.

References

- 1. H50078.06 [thermofisher.cn]

- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 3. This compound 95% | CAS: 187237-37-2 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. americanelements.com [americanelements.com]

- 7. 5-Aminomethyl-2-(Boc-amino)pyridine, 97% | Fisher Scientific [fishersci.ca]

- 8. synquestlabs.com [synquestlabs.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: 2-(Boc-amino)-5-(aminomethyl)pyridine for Advanced Research and Development

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Boc-amino)-5-(aminomethyl)pyridine, a key building block for medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics.

Introduction: A Versatile Scaffold for Drug Discovery

This compound, also known by its IUPAC name tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate, is a strategically designed bifunctional molecule. It belongs to the 2-aminopyridine class of compounds, which are recognized as "unsung heroes" in drug discovery due to their prevalence in a wide range of pharmacologically active agents.[1] The pyridine scaffold itself is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3]

The key feature of this compound is the differential protection of its two amino groups. The amine at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis, while the aminomethyl group at the 5-position remains free. This arrangement allows for selective chemical transformations, making it an ideal starting material for constructing complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in various purities and quantities.

Table 1: Commercial Supplier Information

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| AChemBlock | U138544 | 95% | Custom | 187237-37-2[4] |

| Thermo Fisher Scientific | H50078.06 | >96.0% (HPLC) | 1 g, 5 g | 187237-37-2[4] |

| Apollo Scientific | OR17840 | Not Specified | 250 mg, 1 g, 5 g | 187237-37-2[5] |

| American Elements | Not Specified | High Purity Available | Research & Bulk | 187237-37-2 (isomer) |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Table 2: Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate | [4] |

| CAS Number | 187237-37-2 | [4] |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [4] |

| Molecular Weight | 223.28 g/mol | [4] |

| Appearance | White to yellow powder | [4] |

| Melting Point | 132-134 °C | |

| SMILES | CC(C)(C)OC(=O)NC1=NC=C(CN)C=C1 | [4] |

| InChIKey | DFLQTVPEIMTXSZ-UHFFFAOYSA-N | [6] |

Experimental Protocols: Synthesis Pathway

A common and efficient synthetic route to this compound involves a two-step process starting from 2-amino-5-cyanopyridine. This precursor is commercially available. The synthesis involves the selective Boc-protection of the 2-amino group, followed by the chemical reduction of the nitrile group at the 5-position.

Step 1: Synthesis of tert-Butyl (5-cyanopyridin-2-yl)carbamate

This procedure is based on standard protocols for the Boc-protection of aminopyridines.

-

Materials:

-

2-Amino-5-cyanopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous THF.

-

Add a base such as triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield tert-butyl (5-cyanopyridin-2-yl)carbamate as a solid.

-

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitrile functional group to a primary amine using catalytic hydrogenation, a common and effective method.

-

Materials:

-

tert-Butyl (5-cyanopyridin-2-yl)carbamate

-

Raney Nickel (50% slurry in water) or Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Ammonia solution (e.g., 7N in Methanol)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Protocol:

-

To a solution of tert-butyl (5-cyanopyridin-2-yl)carbamate (1.0 eq) in methanol, add a methanolic ammonia solution. The ammonia helps to prevent the formation of secondary amine byproducts.

-

Carefully add a catalytic amount of Raney Nickel (washed with methanol) to the solution under an inert atmosphere.

-

Transfer the reaction mixture to a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake at room temperature.

-

Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography to obtain this compound.

-

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate for synthesizing targeted therapeutic agents. The free aminomethyl group serves as a handle for introducing various pharmacophores or for linking the molecule to other scaffolds, while the Boc-protected amine can be deprotected at a later synthetic stage for further functionalization.

References

- 1. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PubChemLite - Tert-butyl n-[5-(aminomethyl)pyridin-2-yl]carbamate (C11H17N3O2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Safety and Handling of 2-(Boc-amino)-5-(aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available safety data for 2-(Boc-amino)-5-(aminomethyl)pyridine and structurally related compounds. It is not a substitute for a comprehensive risk assessment and the user's own standard operating procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound (CAS No. 187237-37-2) is a substituted pyridine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a Boc-protected amine and a primary aminomethyl group on the pyridine ring makes it a versatile intermediate. However, like many substituted pyridines, it requires careful handling due to its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated based on available data for the compound and its analogs):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

| Acute Toxicity, Oral (based on analogs) | Category 3/4 | H301/H302: Toxic/Harmful if swallowed. |

| Acute Toxicity, Dermal (based on analogs) | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin. |

Pictograms (Anticipated):

Signal Word (Anticipated): Danger or Warning

Physical and Chemical Properties

| Property | Value |

| CAS Number | 187237-37-2 |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.28 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| Storage Temperature | Store at 2-8°C, under an inert atmosphere is recommended. |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact. Inspect gloves before use and change them frequently, especially if contaminated. |

| Body Protection | A laboratory coat worn over full-length clothing. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for operations with a high potential for aerosolization or if engineering controls are not sufficient. | Prevents inhalation of dust or vapors. |

Experimental Protocols

The following are generalized protocols for handling this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

Weighing and Transferring

-

Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is worn.

-

Containment: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-resistant absorbent liner) within the fume hood.

-

Handling: Use spatulas and weighing paper to handle the solid. Avoid creating dust.

-

Cleaning: Clean any residual solid from the spatula and weighing area with a solvent-moistened wipe and dispose of it as hazardous waste.

Solution Preparation

-

Setup: In a chemical fume hood, place a flask or beaker of the appropriate size on a magnetic stir plate.

-

Addition of Solid: Carefully add the weighed this compound to the vessel.

-

Addition of Solvent: Slowly add the desired solvent to the vessel, ensuring the container is covered as much as possible to prevent splashing and vapor release.

-

Dissolution: Stir the mixture until the solid is fully dissolved. Keep the container sealed when not in use.

Spill Management

-

Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

-

Containment (Small Spills): For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.

Waste Disposal

-

Segregation: All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be collected as hazardous waste.

-

Containers: Use clearly labeled, sealed, and compatible containers for waste collection. Do not mix with incompatible waste streams.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

-

Stability: The compound is generally stable under recommended storage conditions.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the peer-reviewed scientific literature detailing the biological activity or the involvement of this compound in any particular signaling pathways. The broader class of aminopyridines has been investigated for various pharmacological activities, including the modulation of ion channels and enzymatic activity.[1][2] However, without specific data for this compound, no definitive signaling pathway can be described.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-(Boc-amino)-5-(aminomethyl)pyridine as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, bifunctional linkers are critical components in the design of sophisticated molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The structure of the linker—its length, rigidity, and chemical properties—profoundly influences the efficacy, selectivity, and pharmacokinetic profile of the conjugate.[1][2][3]

2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2) is a versatile heterobifunctional linker that offers a semi-rigid pyridine core. This structure provides defined spatial orientation between the two conjugated moieties. It features two distinct functional groups: a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a free primary aminomethyl group. The Boc group provides a stable yet readily cleavable protecting group, enabling controlled, sequential conjugation reactions.[4][] This allows for the precise assembly of complex bioconjugates, preventing undesirable side reactions.[]

These application notes provide an overview of the potential uses of this compound and detailed protocols for its incorporation into advanced therapeutic modalities.

Core Applications

The unique structure of this compound makes it a valuable building block for:

-

Proteolysis Targeting Chimeras (PROTACs): The linker can connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The semi-rigid pyridine core helps to optimize the orientation required for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for inducing ubiquitination and subsequent degradation of the target protein.[][6][7]

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The Boc-protected amine allows for initial conjugation to the payload, followed by deprotection and attachment to the antibody, or vice-versa.

-

Novel Bioconjugates: Its bifunctional nature is suitable for synthesizing a variety of other complex molecules, including fluorescent probes, peptide conjugates, and targeted delivery systems where precise spatial control is advantageous.

Data Presentation

While specific quantitative data for PROTACs or ADCs utilizing this compound is not extensively available in the public domain, the following table illustrates typical parameters used to evaluate the efficacy of PROTACs, which would be relevant for conjugates synthesized with this linker.

| Parameter | Typical Value Range | Description | Reference |

| DC₅₀ | 1 nM - 10 µM | The concentration of a PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. | [1] |

| Dₘₐₓ | 50% - >95% | The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy. | [1] |

| Ternary Complex Kᴅ | 10 nM - 500 nM | The dissociation constant for the ternary complex (Target-PROTAC-E3 Ligase). A lower value indicates a more stable complex. | [8] |

| Cellular Permeability | Variable | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in utilizing this compound as a bifunctional linker.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the 2-amino position of the pyridine ring to expose the primary amine for subsequent conjugation.

Materials and Reagents:

| Reagent | Supplier Example | CAS Number | Notes |

| This compound | AChemBlock | 187237-37-2 | Purity: ≥95% |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 75-09-2 | Use dry solvent to prevent side reactions. |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 76-05-1 | Corrosive and toxic; handle in a fume hood. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Fisher Scientific | 144-55-8 | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | For drying the organic layer. |

| Round-bottom flask | VWR | - | |

| Magnetic stirrer and stir bar | VWR | - |

Procedure:

-

Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reaction condition is 20-50% TFA in DCM (v/v).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 30-60 minutes).[9]

-

Work-up: a. Upon completion, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[9] b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, 5-(aminomethyl)pyridin-2-amine.

-

Verification: Confirm the identity and purity of the product by ¹H NMR and Mass Spectrometry. The deprotected diamine can be used immediately in the next step.

Visualization of Boc Deprotection Workflow:

Protocol 2: Amide Coupling to a Carboxylic Acid

This protocol details the conjugation of one of the amino groups of the linker to a molecule containing a carboxylic acid (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond. This can be performed on either the Boc-protected or deprotected linker, depending on the synthetic strategy. Here, we describe coupling to the aminomethyl group.

Materials and Reagents:

| Reagent | Supplier Example | CAS Number | Notes |

| This compound | AChemBlock | 187237-37-2 | |

| Carboxylic acid-containing molecule (e.g., POI ligand) | Varies | Varies | Must be soluble in the reaction solvent. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Oakwood Chemical | 148893-10-1 | Amide coupling reagent. |

| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | 7087-68-5 | Non-nucleophilic base. |

| Anhydrous DMF (N,N-Dimethylformamide) | Sigma-Aldrich | 68-12-2 | Use dry solvent. |

Procedure:

-

Activation of Carboxylic Acid: a. Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.[9] c. Stir the mixture for 15 minutes at room temperature to form the activated ester.

-

Coupling Reaction: a. In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. b. Add the linker solution to the activated carboxylic acid solution. c. Stir the reaction at room temperature for 4-12 hours.

-

Monitoring and Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. c. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired conjugate.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR and Mass Spectrometry.

Visualization of Amide Coupling Workflow:

References

- 1. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-(Boc-amino)-5-(aminomethyl)pyridine in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins by hijacking the cell's natural protein disposal machinery.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the utilization of 2-(Boc-amino)-5-(aminomethyl)pyridine as a versatile building block in the synthesis of PROTAC linkers. The pyridine moiety can introduce a degree of rigidity and potential for specific interactions within the ternary complex, while the Boc-protected amine and the aminomethyl group provide orthogonal handles for a modular and controlled assembly of the PROTAC molecule.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker component typically involves a modular approach. The following protocols outline the key steps for incorporating this building block.

Protocol 1: Amide Bond Formation with the Aminomethyl Group of this compound

This protocol describes the coupling of a carboxylic acid-containing moiety (either a POI ligand or an E3 ligase ligand with a linker extension) to the primary amine of this compound.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.1 - 1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Carboxylic acid-functionalized POI ligand | This compound | HATU/DIPEA | DMF | 4 | 75-90 | >95 |

| Carboxylic acid-functionalized E3 ligand | This compound | HATU/DIPEA | DMF | 6 | 70-85 | >95 |

Note: Yields and reaction times are dependent on the specific substrates used and may require optimization.

Protocol 2: Boc Deprotection of the Pyridine Amine

This protocol outlines the removal of the Boc protecting group to reveal the free amine on the pyridine ring for subsequent coupling reactions.

Materials:

-

Boc-protected pyridine intermediate from Protocol 1 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Toluene (for co-evaporation)

Procedure:

-

Dissolve the Boc-protected pyridine intermediate (1.0 eq) in a solution of 20-50% TFA in anhydrous DCM.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.

Protocol 3: Second Amide Bond Formation to Complete the PROTAC Synthesis

This protocol describes the final coupling step between the deprotected pyridine amine and a second carboxylic acid-functionalized ligand to form the final PROTAC molecule.

Materials:

-

TFA salt of the deprotected pyridine amine from Protocol 2 (1.0 eq)

-

Carboxylic acid-functionalized ligand (1.0 - 1.2 eq)

-

HATU (1.1 - 1.5 eq)

-

DIPEA (3.0 - 5.0 eq)

-

Anhydrous DMF

-

Preparative HPLC system for purification

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 - 1.2 eq) in anhydrous DMF.

-

Add HATU (1.1 - 1.5 eq) and DIPEA (3.0 - 5.0 eq) to the mixture.

-

In a separate vial, dissolve the TFA salt of the deprotected pyridine intermediate (1.0 eq) in anhydrous DMF and add it to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Upon completion, the crude PROTAC can be purified by preparative HPLC to yield the final product.

Characterization of the Final PROTAC:

| Analytical Method | Expected Outcome |

| LC-MS | Correct mass-to-charge ratio for the final PROTAC |

| ¹H NMR | Peaks corresponding to all components of the PROTAC |

| Preparative HPLC | A single, sharp peak indicating high purity (>95%) |

| HRMS | Exact mass measurement confirming the elemental composition |

Experimental Workflow

The synthesis of a PROTAC utilizing this compound follows a logical and modular workflow, enabling the systematic assembly of the final heterobifunctional molecule.

Caption: Modular workflow for PROTAC synthesis.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTAC linkers. Its orthogonal protecting groups allow for a controlled and stepwise assembly of the final PROTAC molecule. The inclusion of the pyridine ring can influence the conformational properties of the linker and may provide opportunities for enhancing ternary complex stability through specific molecular interactions. The detailed protocols and workflows provided herein offer a solid foundation for researchers to incorporate this promising linker component into their PROTAC design and discovery efforts. Careful optimization of reaction conditions and thorough characterization of all intermediates and the final product are crucial for the successful synthesis of potent and effective protein degraders.

References

Application Notes and Protocols for the Coupling of 2-(Boc-amino)-5-(aminomethyl)pyridine with Carboxylic Acids

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. 2-(Boc-amino)-5-(aminomethyl)pyridine is a valuable building block, incorporating a protected primary amine on a pyridine scaffold, which allows for selective amide bond formation at the aminomethyl group. This document provides detailed protocols for the coupling of this amine with various carboxylic acids using common and efficient coupling reagents. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position ensures that the reaction occurs selectively at the more nucleophilic aminomethyl group.[1]

These protocols are intended for researchers, scientists, and drug development professionals seeking reliable methods for the synthesis of novel compounds. The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity.[2] This note outlines procedures using two highly effective and widely used coupling systems: HATU and EDC/HOBt.

Reaction Principle

The fundamental reaction involves the activation of a carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the primary amine of this compound.[3]

-

HATU Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate readily reacts with the amine to form the desired amide bond with minimal racemization.[2][3][4][5][6]

-

EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[3] This intermediate can be unstable; however, the addition of 1-hydroxybenzotriazole (HOBt) traps it to form a more stable HOBt ester, which then efficiently reacts with the amine to yield the amide.[4][7][8] The byproducts of the EDC reaction are water-soluble, which can simplify purification.[4]